molecular formula C22H24N2O2 B14946230 ethyl (2E)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate

ethyl (2E)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate

Cat. No.: B14946230
M. Wt: 348.4 g/mol
InChI Key: RDJAQPOUDGQSJS-FOWTUZBSSA-N
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Description

ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an indole core, which is a common motif in many biologically active molecules, making it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

The synthesis of ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the 1,6-dimethyl and 2-phenyl groups.

    Coupling Reaction: The substituted indole is coupled with ethyl (E)-3-amino-2-butenoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ethyl ester group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations.

Scientific Research Applications

ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s indole core makes it a potential candidate for drug development, particularly in designing inhibitors for enzymes or receptors involved in diseases.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its structural similarity to naturally occurring indole derivatives.

    Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE exerts its effects involves interactions with specific molecular targets. The indole core can bind to various proteins, enzymes, or receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE can be compared with other indole derivatives such as:

    Tryptophan: A naturally occurring amino acid with an indole core, involved in protein synthesis and neurotransmitter production.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core, used to reduce inflammation and pain.

    Serotonin: A neurotransmitter derived from tryptophan, playing a crucial role in mood regulation and other physiological functions.

The uniqueness of ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE lies in its specific substitution pattern and the presence of the ethyl ester group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl (E)-3-[(1,6-dimethyl-2-phenylindol-5-yl)amino]but-2-enoate

InChI

InChI=1S/C22H24N2O2/c1-5-26-22(25)12-16(3)23-19-13-18-14-21(17-9-7-6-8-10-17)24(4)20(18)11-15(19)2/h6-14,23H,5H2,1-4H3/b16-12+

InChI Key

RDJAQPOUDGQSJS-FOWTUZBSSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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